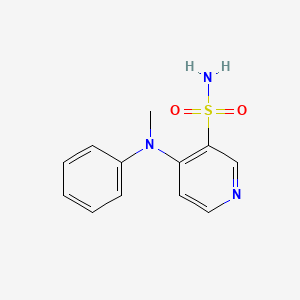
N-acetyl-3-thioxo-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-3-thioxo-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound features a unique thioxo group, which imparts distinct chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: N-acetyl-3-thioxo-proline can be synthesized through several methods. One common approach involves the acetylation of proline derivatives using acetic anhydride in an aqueous solution. The reaction typically occurs at elevated temperatures, ranging from 50°C to 70°C . Another method involves the use of carboxylic acid chlorides in the presence of pyridine as a solvent . These reactions are monitored using techniques such as thin-layer chromatography (TLC) and characterized by spectroscopic methods like FT-IR and NMR.
Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation processes. These methods utilize acetic anhydride or acetic acid as acetylating agents in aqueous or mixed solvent systems. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: N-acetyl-3-thioxo-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. The thioxo group is particularly reactive, making it susceptible to oxidation and reduction reactions. Additionally, the compound can participate in nucleophilic substitution reactions due to the presence of the sulfur atom.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers. Substitution reactions can result in various derivatives, depending on the nucleophile employed .
科学的研究の応用
N-acetyl-3-thioxo-proline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, the compound is studied for its potential role in protein folding and stability. In medicine, this compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities . Industrially, it is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds .
作用機序
The mechanism of action of N-acetyl-3-thioxo-proline involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein function . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that interact with cellular components .
類似化合物との比較
N-acetyl-3-thioxo-proline can be compared with other similar compounds, such as thiazolidine derivatives and thiazole analogues. Thiazolidine derivatives, like this compound, contain a sulfur atom and exhibit diverse biological activities, including anticancer and antimicrobial properties . Thiazole analogues, on the other hand, have a five-membered ring structure with nitrogen and sulfur atoms and are known for their antioxidant, anti-inflammatory, and neuroprotective activities . The unique feature of this compound is the presence of both an acetyl group and a thioxo group, which imparts distinct chemical reactivity and biological properties.
List of Similar Compounds:- Thiazolidine derivatives
- Thiazole analogues
- N-acetylproline
- N-acetyl-L-hydroxyproline
特性
分子式 |
C7H9NO3S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
(2R)-1-acetyl-3-sulfanylidenepyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4(9)8-3-2-5(12)6(8)7(10)11/h6H,2-3H2,1H3,(H,10,11)/t6-/m0/s1 |
InChIキー |
LQGMTZRGCYNRAU-LURJTMIESA-N |
異性体SMILES |
CC(=O)N1CCC(=S)[C@H]1C(=O)O |
正規SMILES |
CC(=O)N1CCC(=S)C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


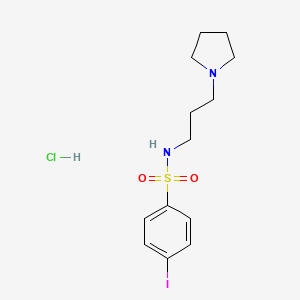
![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)
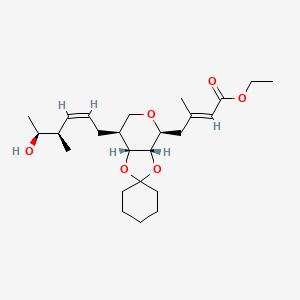

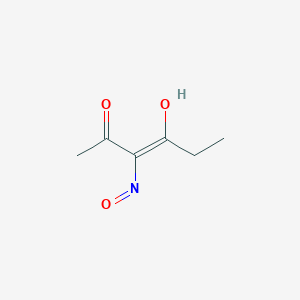
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
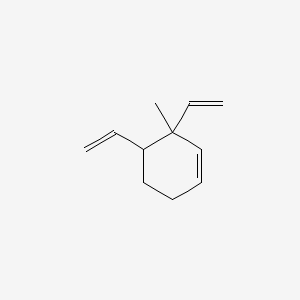
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

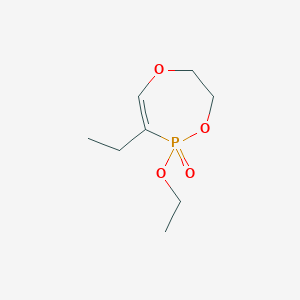
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)

![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
